molecular formula C20H17BrN2O2 B4897128 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide

Cat. No. B4897128
M. Wt: 397.3 g/mol
InChI Key: FZFOISWNZBURKO-UHFFFAOYSA-N
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Description

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide, also known as BOPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOPP belongs to the pyridinium class of compounds and has a molecular formula of C20H17BrN2O2.

Mechanism of Action

The mechanism of action of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide is not fully understood, but it is believed to act as an acylating agent that reacts with nucleophiles such as amines and alcohols. This compound has been shown to selectively acylate the N-terminal amino group of peptides, resulting in the formation of amides.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is relatively stable under physiological conditions. It has been used as a reagent for the preparation of various peptides and has been shown to have high coupling efficiency. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide in lab experiments is its high coupling efficiency, which makes it an ideal reagent for peptide synthesis. It is also relatively stable under physiological conditions, making it suitable for use in biological applications. However, this compound has limitations such as its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the use of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide in scientific research. One potential application is in the development of fluorescent probes for the detection of metal ions in biological samples. This compound can also be used as a reagent for the synthesis of various peptides and proteins. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as drug discovery and materials science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high coupling efficiency and stability under physiological conditions make it an ideal reagent for peptide synthesis and biological applications. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide can be synthesized using a multistep process that involves the reaction of 4-aminopyridine with benzoyl chloride, followed by the reaction with 2-oxo-2-phenylethyl bromide. The resulting product is purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide has been extensively studied for its potential applications in various scientific fields such as organic chemistry, biochemistry, and medicinal chemistry. It has been used as a coupling agent for peptide synthesis and as a reagent for the preparation of amides. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

N-(1-phenacylpyridin-1-ium-4-yl)benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2.BrH/c23-19(16-7-3-1-4-8-16)15-22-13-11-18(12-14-22)21-20(24)17-9-5-2-6-10-17;/h1-14H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFOISWNZBURKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)NC(=O)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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